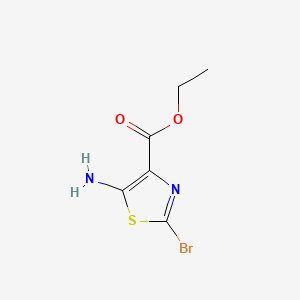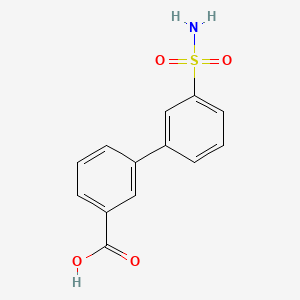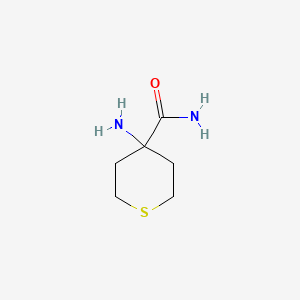
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It is also known as Diethylene glycol monochlorohydrin .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent . Another method involves the use of organolithium compounds, which are common reagents for the synthesis of phosphines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula ClCH2CH2OCH2CH2OH . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end . It has also been used in the synthesis of temperature-responsive block copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 79-81 °C/5 mmHg, a density of 1.18 g/mL at 25 °C, and a refractive index n20/D 1.452 (lit.) .科学的研究の応用
Synthesis of Temperature-Responsive Block Copolymers
This compound has been used in the synthesis of temperature-responsive block copolymers, specifically poly (2- (dimethyl amino)ethyl methacrylate)-b-poly (N-isopropylacrylamide) [PDMAEMA-b-PNIPAM]. This was achieved by a combination of redox polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization .
Production of Macromonomeric Initiator
The compound has been used to produce a macromonomeric initiator for the polymerization of 2- (dimethyl amino)ethyl methacrylate) (DMAEMA). This was achieved via the reaction of PNIPAM-Cl with the potassium salt of ethyl xanthogenate .
Creation of Stimuli-Responsive Polymers
The compound has been used in the creation of stimuli-responsive polymers, which are polymers whose physical and chemical properties can be adjusted by external stimuli such as temperature, pH, ion power, light .
Biomedical Applications
Stimuli-responsive polymeric materials, which can be created using this compound, have shown great influence in the biomedical field, especially bio-imaging .
Nanotechnology Applications
Temperature-responsive, water-soluble polymers exhibiting a lower subcritical solution temperature (LCST) in the aqueous environment, which can be synthesized using this compound, are increasingly being investigated for nanotechnology applications .
Synthesis of Potential Anti-Cancer Agents
Compounds containing a 2-chloroethoxy chain, such as this one, are of particular interest as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer agents .
Synthesis of Neuroprotective Agents
Similarly, the 2-chloroethoxy chain in this compound can be used to synthesize potential neuroprotective agents .
Biological Imaging Applications
The compound can also be used to create biological imaging agents through the same nucleophilic substitution reaction .
Safety and Hazards
特性
IUPAC Name |
2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKCFTPLRZJLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681940 |
Source


|
| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-02-0 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
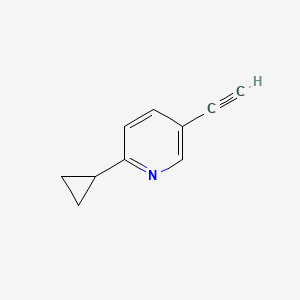
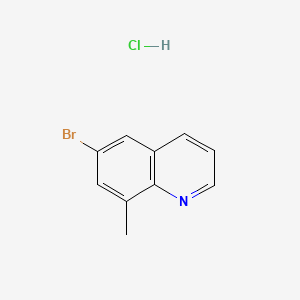
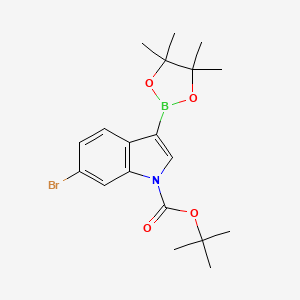
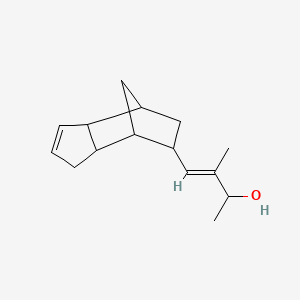
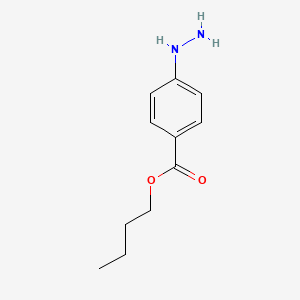
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)
![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)
